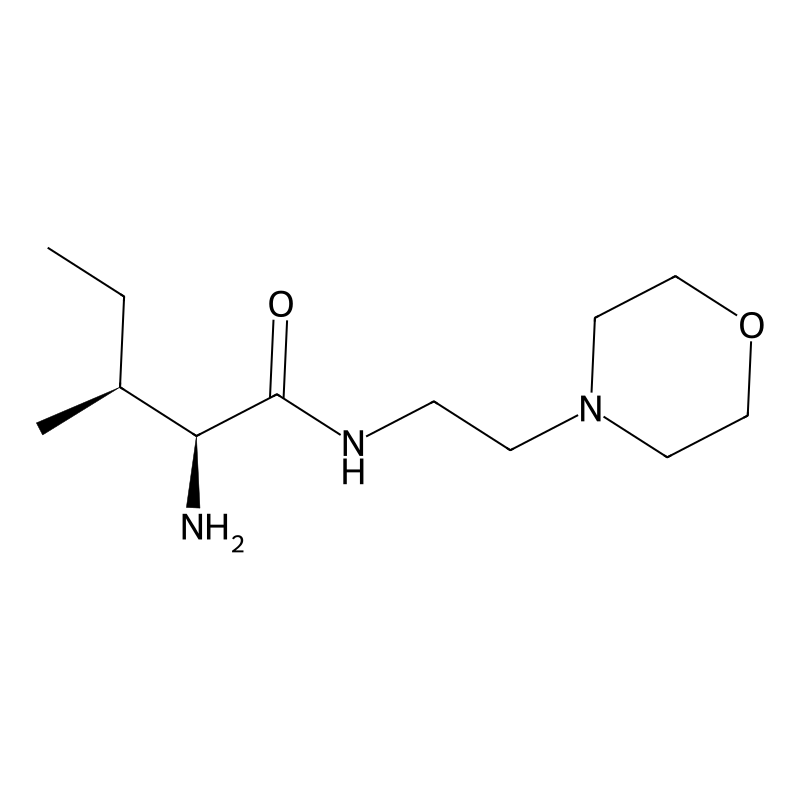LM11A 31 dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Alzheimer’s Disease Treatment
Scientific Field: Neurology and Geriatrics
Summary of Application: LM11A-31 is a novel neuroprotective drug candidate that has shown promise in the treatment of Alzheimer’s disease . It has been found to be safe and well-tolerated in patients with mild to moderate Alzheimer’s disease .
Methods of Application: In a study, LM11A-31 was administered to patients for 26 weeks . The drug works by activating survival pathways and inhibiting degenerative pathways of nerve cells .
Results: The drug slowed the progression of multiple spinal fluid and imaging biomarkers . These encouraging results support LM11A-31 being studied in a larger trial to further evaluate its safety and efficacy .
Huntington’s Disease Treatment
Scientific Field: Neurology and Genetics
Summary of Application: LM11A-31 has been used in animal models of Huntington’s disease . It has shown potential in increasing survival, reducing the formation of aggregates of mutant huntingtin, and reducing neuronal degeneration .
Results: The drug has shown promising results in increasing survival and reducing neuronal degeneration in animal models of Huntington’s disease .
Protection Against Cytotoxic Effects
Scientific Field: Pharmacology and Toxicology
Summary of Application: LM11A-31 has been found to protect neuronal cells from the cytotoxic effects of certain drugs, such as cisplatin or methotrexate .
Results: LM11A-31 was found to protect neuronal cells from the cytotoxic effects of cisplatin or methotrexate .
LM11A 31 dihydrochloride is a small-molecule ligand specifically targeting the p75 neurotrophin receptor. Its chemical structure is identified as (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride. This compound is notable for its ability to penetrate the blood-brain barrier, making it a candidate for therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. It functions by modulating the signaling pathways associated with the p75 neurotrophin receptor, which can either promote neuronal survival or trigger apoptosis depending on the cellular context and ligand interactions .
LM11A 31 dihydrochloride acts by binding to the p75NTR, a receptor protein found on neuronal cells []. This binding inhibits the negative effects of proNGF, a form of nerve growth factor that can promote cell death under certain conditions []. In animal models, LM11A 31 dihydrochloride has been shown to:
- Increase survival and proliferation of neural progenitor cells [].
- Inhibit cell death induced by beta-amyloid plaques, a hallmark of Alzheimer's disease [].
- Reduce huntingtin aggregate formation, a pathological feature of Huntington's disease.
- Improve motor function and promote nerve regeneration in spinal cord injury models [].
LM11A 31 dihydrochloride interacts with the p75 neurotrophin receptor by inhibiting nerve growth factor binding, which prevents pro-neurotrophin-induced cell death. This interaction alters downstream signaling pathways, shifting them from neurodegenerative to neuroprotective effects. The compound has been shown to modulate oxidative stress responses and improve redox homeostasis in neuronal cells, thereby enhancing cellular resilience against toxic stimuli .
The biological activity of LM11A 31 dihydrochloride is primarily linked to its role as a p75 neurotrophin receptor modulator. It has demonstrated efficacy in various models of neurodegeneration:
- Neuroprotection: Prevents neuronal death induced by oxidative stress and other neurotoxic conditions.
- Cognitive Improvement: In animal models of Alzheimer's disease, it has been shown to mitigate cognitive decline and improve memory functions.
- Restoration of Neurotransmitter Levels: In stroke models, treatment with LM11A 31 dihydrochloride resulted in increased levels of serotonin, acetylcholine, and dopamine in affected brain regions .
The synthesis of LM11A 31 dihydrochloride involves several chemical processes that yield a high-purity product (>97%). The specific synthetic route has not been detailed extensively in the literature but is typically achieved through standard organic synthesis techniques involving the formation of amide bonds and subsequent purification methods such as liquid chromatography .
LM11A 31 dihydrochloride has potential applications in:
- Alzheimer's Disease: As a therapeutic agent to slow down or reverse neurodegenerative processes.
- Stroke Recovery: Enhancing neuronal survival and functional recovery post-stroke.
- Other Neurodegenerative Disorders: Investigated for efficacy in conditions like Huntington's disease and traumatic brain injury .
Research indicates that LM11A 31 dihydrochloride selectively binds to the p75 neurotrophin receptor and alters its signaling pathways. It has been shown to inhibit the cleavage of the p75 neurotrophin receptor induced by oxidative stress, thereby preventing apoptosis in neuronal cultures. Interaction studies also highlight its ability to block pro-neurotrophin-induced cell death effectively .
Several compounds share structural or functional similarities with LM11A 31 dihydrochloride. Below are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| LM11A 31-BHS | Modulates p75 neurotrophin receptor | Advanced version with enhanced bioavailability |
| TrkB agonists | Activate TrkB receptor signaling | Focus on promoting survival via different pathways |
| GDNF (Glial-Derived Neurotrophic Factor) | Promotes neuronal survival | Naturally occurring protein; broader signaling scope |
| NGF (Nerve Growth Factor) | Binds to p75NTR and TrkA receptors | Essential for neuronal growth but can also induce apoptosis |
LM11A 31 dihydrochloride is unique due to its selective modulation of p75 neurotrophin receptor signaling without triggering apoptosis, contrasting with other compounds that may activate both survival and death pathways depending on their context .








